molecular formula C12H12N2O2 B4046998 methyl 3-(1-methyl-1H-imidazol-2-yl)benzoate

methyl 3-(1-methyl-1H-imidazol-2-yl)benzoate

Cat. No.: B4046998
M. Wt: 216.24 g/mol
InChI Key: FDDDNUWAPKAQGU-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-imidazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.089877630 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor and Schizophrenia Treatment

Research on sodium benzoate, a benzoate derivative, explores its role in schizophrenia treatment. Sodium benzoate acts as a D-amino acid oxidase inhibitor, potentially enhancing NMDAR-mediated neurotransmission. This novel treatment approach aims to improve symptoms and cognitive functions in schizophrenia patients by enhancing NMDAR function, showing promise for d-amino acid oxidase inhibition as a new drug development direction for schizophrenia (Lane et al., 2013).

Alzheimer's Disease and Cognitive Impairment

Another study investigated sodium benzoate for treating early-phase Alzheimer disease, focusing on its efficacy and safety in amnestic mild cognitive impairment and mild Alzheimer disease. The study suggested that sodium benzoate could significantly improve cognitive and overall functions in patients, offering a novel approach for early dementing processes (Lin et al., 2014).

Glioma Treatment Research

Research on imidazole tetrazinone compounds, such as temozolomide, provides insights into the treatment of gliomas. These studies highlight the therapeutic potential of imidazole derivatives in oncology, particularly in improving survival rates and treatment responses in glioblastoma patients. The research underscores the importance of molecular markers, like MGMT methylation status, in optimizing treatment strategies and outcomes (Quinn et al., 2003; Hegi et al., 2004).

Radiotracer Development for Clinical Imaging

Studies on radiotracers involving imidazole derivatives, such as 11C-CS1P1, highlight the application of these compounds in developing diagnostic tools for clinical imaging. These radiotracers, targeting specific receptors like the sphingosine-1-phosphate receptor, demonstrate the utility of imidazole-based compounds in enhancing the understanding and treatment of diseases like multiple sclerosis (Brier et al., 2022).

Properties

IUPAC Name

methyl 3-(1-methylimidazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-7-6-13-11(14)9-4-3-5-10(8-9)12(15)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDNUWAPKAQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.